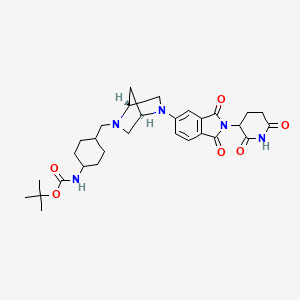
E3 Ligase Ligand-linker Conjugate 81
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E3 Ligase Ligand-linker Conjugate 81 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 81 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. The synthetic routes often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and reaction conditions that include specific temperatures and pH levels to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated synthesis equipment and high-throughput screening to identify the most efficient synthetic pathways .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 81 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 81 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein function and regulation by enabling the selective degradation of specific proteins.
Medicine: Potential therapeutic applications in cancer treatment by targeting oncogenic proteins for degradation.
Industry: Utilized in drug discovery and development processes to identify and validate new therapeutic targets.
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 81 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein stability and function .
Comparison with Similar Compounds
Similar Compounds
Cereblon-based Ligands: Used in PROTACs for targeting proteins like IKZF1 and IKZF3.
Von Hippel-Lindau (VHL) Ligands: Utilized in PROTACs for targeting hypoxia-inducible factors.
Inhibitor of Apoptosis Proteins (IAP) Ligands: Employed in PROTACs for targeting proteins involved in apoptosis regulation
Uniqueness
E3 Ligase Ligand-linker Conjugate 81 is unique due to its specific ligand-linker combination, which provides high specificity and efficiency in forming the ternary complex required for targeted protein degradation. This uniqueness makes it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C30H39N5O6 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
tert-butyl N-[4-[[(1R,4R)-5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-29(40)31-18-6-4-17(5-7-18)14-33-15-21-12-20(33)16-34(21)19-8-9-22-23(13-19)28(39)35(27(22)38)24-10-11-25(36)32-26(24)37/h8-9,13,17-18,20-21,24H,4-7,10-12,14-16H2,1-3H3,(H,31,40)(H,32,36,37)/t17?,18?,20-,21-,24?/m1/s1 |
InChI Key |
DTHKAUQIYZLCNL-XMVXWINGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2C[C@H]3C[C@@H]2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)CN2CC3CC2CN3C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















